
BOC-Val-Ala-OMe
Overview
Description
BOC-Val-Ala-OMe is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus and a methyl ester (OMe) at the C-terminus. It is widely used in peptide chemistry and ionic liquid applications due to its stability under synthetic conditions and compatibility with analytical methodologies. For instance, it has been employed in studies involving ionic liquids like [EMIM][Cl], where its dissolution and analysis via mass spectrometry (MS) demonstrate enhanced signal intensity and accuracy in MS/MS mode compared to conventional MS . Its synthesis involves mechanical stirring of the dipeptide with ionic liquids at elevated temperatures, followed by purification .
The compound has also been studied for its reactivity under oxidative conditions. Treatment with methyl(trifluoromethyl)dioxirane (TFD) results in hydroxylation of the Boc-protected nitrogen, yielding N(OH)-Boc-Val-Ala-OMe in 81% isolated yield, highlighting the Boc group’s role in modulating reaction selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
BOC-Val-Ala-OMe is typically synthesized through a stepwise process involving the protection of amino groups and the formation of peptide bonds. The synthesis begins with the protection of the amino group of valine using tert-butoxycarbonyl (BOC) group. This is followed by coupling the protected valine with alanine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. Solvent-free synthesis methods, such as ball-milling, have also been explored to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
BOC-Val-Ala-OMe undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Hydrolysis: Produces valine-alanine dipeptide and methanol.
Deprotection: Yields valine-alanine dipeptide with a free amine group.
Coupling: Forms longer peptide chains or cyclic peptides.
Scientific Research Applications
BOC-Val-Ala-OMe has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and for studying peptide bond formation.
Biology: Serves as a model compound for studying protein folding and interactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of BOC-Val-Ala-OMe primarily involves its role as a protected dipeptide in peptide synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amine can participate in further reactions to form longer peptide chains. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural and Analytical Comparisons
BOC-Val-Ala-OMe is compared to structurally analogous peptides, such as Boc-Ala-Val-OMe (III) and Boc-Ala-Ala-Val-OMe (IV), in terms of mass spectrometry performance (Table 1).
Compound | [M+Na]⁺ Formula | MS Signal (units) | MS/MS Signal (units) | m/z Error (ppm) |
---|---|---|---|---|
This compound (II) | C₁₄H₂₆N₂O₅Na⁺ | 180 | 1400 | 0.0 |
Boc-Ala-Val-OMe (III) | C₁₄H₂₆N₂O₅Na⁺ | – | 800 | 2.0 |
Boc-Ala-Ala-Val-OMe (IV) | C₁₇H₃₁N₃O₆Na⁺ | 300 | 1520 | 0.8 |
Table 1: Analytical performance of this compound and analogs in MS/MS mode
Key findings:
- This compound exhibits superior signal intensity (1400 units) and zero m/z error in MS/MS mode, outperforming Boc-Ala-Val-OMe (800 units, 2.0 ppm error).
- The tripeptide Boc-Ala-Ala-Val-OMe (IV) shows higher signal intensity (1520 units) but slightly reduced accuracy compared to II.
Conformational Comparisons
This compound’s structural flexibility contrasts with dehydrophenylalanine (ΔPhe)-containing peptides, which adopt rigid or helical conformations:
- Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe (I) : Forms an S-shaped β-bend structure stabilized by side-chain–backbone interactions, mimicking the HIV-1 gp120 V3 loop .
- Boc-Pro-ΔPhe-Gly-ΔPhe-Ala-OMe (II) : Adopts a unique turn followed by a 310-helix .
- Boc-Val-ΔPhe-Leu-Ala-ΔPhe-Ala-OMe : Stabilizes a 310-helix via aromatic interactions .
Key distinction: this compound lacks ΔPhe residues, enabling greater conformational flexibility, whereas ΔPhe-containing peptides exhibit preorganized secondary structures critical for biological mimicry.
Reactivity Comparisons
The Boc group in this compound facilitates selective hydroxylation by TFD, yielding N(OH)-Boc-Val-Ala-OMe in 81% yield. In contrast, longer peptides like Boc-Val-Ala-Ala-OMe (4) show reduced yields (71%) under similar conditions, suggesting steric hindrance affects reactivity in extended chains .
Table 2: Structural and Functional Properties
Property | This compound | Boc-Ala-Val-OMe | Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe |
---|---|---|---|
Molecular Formula | C₁₄H₂₆N₂O₅ | C₁₄H₂₆N₂O₅ | C₃₄H₄₄N₄O₇ |
Key Functional Groups | Boc, OMe | Boc, OMe | Boc, OMe, ΔPhe residues |
Conformation | Flexible | Flexible | S-shaped β-bend |
MS/MS Signal Intensity | 1400 units | 800 units | – |
Application | Ionic liquid studies | Analytical reference | HIV-1 gp120 mimicry |
Sources:
Biological Activity
BOC-Val-Ala-OMe, a derivative of the amino acids valine and alanine, is a compound that has garnered attention for its biological activities, particularly in the context of peptide synthesis and potential therapeutic applications. This article delves into its biological activity, including its interactions at the molecular level, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is an N-Boc protected dipeptide methyl ester. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amine, facilitating various chemical reactions without interference from the amino group. The methyl ester enhances solubility and stability, making it a suitable candidate for biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits moderate to good antimicrobial activity. A study evaluated various peptide derivatives against eight pathogenic microbes and found that this compound showed significant bioactivity against both Gram-negative bacteria and dermatophytes. The effectiveness was attributed to the structural features of the peptide, which facilitate interaction with microbial membranes .
Microbe Type | Activity Level |
---|---|
Gram-negative | Moderate to Good |
Dermatophytes | Moderate to Good |
Peptide Synthesis and Reactivity
The compound's reactivity in peptide synthesis has been extensively studied. It has been shown that this compound can undergo oxidation reactions, leading to hydroxylated derivatives. For instance, when reacted with methyl(trifluoromethyl)dioxirane (TFD), this compound yielded hydroxylated products in significant isolated yields (81% for N(OH)-BOC-Val-Ala-OMe) . This transformation indicates its potential utility in synthesizing more complex peptide structures.
Case Studies
-
Antimicrobial Activity Assessment :
In a systematic study, this compound was tested alongside other peptide derivatives for antimicrobial efficacy. The results demonstrated that the compound not only inhibited microbial growth but also displayed synergistic effects when combined with other antimicrobial agents. This suggests potential for developing new antibiotic therapies based on peptide structures . -
Oxidation Reactions :
A detailed investigation into the oxidation of this compound revealed insights into its reactivity patterns. The study highlighted that the oxidation primarily occurs at the nitrogen atom of the BOC group rather than at the carbon backbone, showcasing a unique selectivity that could be exploited in synthetic applications .
Molecular Interactions
The molecular interactions of this compound have been studied using various spectroscopic techniques. For example, its ability to form hydrogen bonds plays a crucial role in stabilizing secondary structures in peptides. This characteristic is vital for understanding how such compounds can mimic or inhibit biological processes at the molecular level.
Q & A
Basic Research Questions
Q. What are the key considerations when designing a synthesis protocol for BOC-Val-Ala-OMe to ensure high yield and purity?
- Methodological Answer :
- Step 1 : Select protecting groups (e.g., BOC for amine, methyl ester for carboxyl) to minimize side reactions.
- Step 2 : Optimize coupling reagents (e.g., DCC, HOBt) and reaction solvents (e.g., DMF, DCM) to enhance efficiency .
- Step 3 : Monitor reaction progress via TLC or HPLC. Validate purity using reverse-phase chromatography and characterize via H/C NMR and mass spectrometry .
- Data Table : Example reaction conditions and yields from literature (e.g., solvent effects on coupling efficiency).
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use H NMR to confirm BOC group deprotection kinetics and C NMR to verify backbone integrity.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
- HPLC : Gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>95%) .
- Best Practice : Cross-reference spectral data with published benchmarks to resolve ambiguities .
Q. How can researchers ensure reproducibility in the synthesis of this compound across different laboratories?
- Methodological Answer :
- Detailed Protocols : Document exact molar ratios, temperature, and stirring rates.
- Standardization : Use commercially available reagents with certified purity.
- Collaborative Validation : Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories per FAIR principles .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under acidic or basic conditions?
- Methodological Answer :
- Controlled Studies : Conduct stability assays at varying pH (1–12) and temperatures (4–37°C) using HPLC to quantify degradation products .
- Statistical Analysis : Apply ANOVA to identify significant factors (e.g., pH vs. temperature) contributing to instability.
- Case Example : A 2024 study found that degradation at pH >10 correlates with ester hydrolysis, necessitating neutral storage conditions .
Q. How can computational modeling (e.g., molecular dynamics) predict the conformational behavior of this compound in peptide chain elongation?
- Methodological Answer :
- Simulation Setup : Use AMBER or GROMACS to model solvation effects and backbone flexibility.
- Validation : Compare simulated dihedral angles with X-ray crystallography or NMR data.
- Outcome : Identify steric hindrance from the BOC group that may impede coupling reactions .
Q. What methodological framework is recommended for optimizing this compound’s role in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- DOE Approach : Design experiments to test resin types (e.g., Wang vs. Rink) and coupling times.
- PICOT Framework :
- P (Population): SPPS reactions; I (Intervention): this compound incorporation; C (Comparison): Alternative dipeptides; O (Outcome): Coupling efficiency .
- Data Table : Comparative yields using Fmoc vs. BOC protection strategies.
Q. How should researchers address scale-up challenges when transitioning from milligram to gram-scale synthesis of this compound?
- Methodological Answer :
- Process Optimization : Evaluate solvent volume effects on reaction kinetics and purity.
- Safety Protocols : Mitigate exothermic risks during scaling by implementing controlled addition of reagents.
- Case Study : A 2023 pilot-scale trial achieved 85% yield by switching from batch to flow chemistry .
Q. Data Analysis & Reporting
Q. What statistical tools are essential for analyzing variability in this compound’s bioactivity assays?
- Methodological Answer :
- Software : Use R or Python for dose-response curve fitting (e.g., IC calculations).
- Error Analysis : Apply bootstrap resampling to quantify confidence intervals in triplicate assays.
- Reporting : Adhere to SRQR guidelines for transparent data presentation .
Q. How can researchers reconcile discrepancies between theoretical and observed molecular weights in mass spectrometry data?
- Methodological Answer :
- Calibration : Use internal standards (e.g., sodium trifluoroacetate) for accurate mass calibration.
- Artifact Identification : Investigate adduct formation (e.g., Na/K) or isotopic patterns.
- Case Example : A 2022 study attributed a +22 Da shift to sodium adduction, resolved via acidification .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure ethical data sharing and compliance with FAIR principles in this compound research?
- Methodological Answer :
- Metadata Standards : Use ISA-Tab format to document experimental conditions.
- Repository Selection : Deposit data in domain-specific databases (e.g., PeptideDB) with DOI assignment.
- Ethical Review : For studies involving human-derived peptides, obtain IRB approval per NIH guidelines .
Properties
IUPAC Name |
methyl 2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)10(16-13(19)21-14(4,5)6)11(17)15-9(3)12(18)20-7/h8-10H,1-7H3,(H,15,17)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOSSFVOMTYCFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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